![molecular formula C23H29N3O5 B2823439 Isobutyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 868144-69-8](/img/structure/B2823439.png)
Isobutyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of such compounds involves various methods . For instance, one method involves the reduction of a precursor with Zn/AcOH to give an amine, which is then cyclized by reacting with urea to give the desired compound through the nucleophilic attack of the amino group of urea on the carbonyl ester of the precursor and a subsequent cyclocondensation process .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
Pyrimidines are known for their reactivity, especially with respect to the substituents linked to the ring carbon and nitrogen atoms . They have been used extensively in synthetic organic and medicinal chemistry .Scientific Research Applications
Synthesis and Chemical Properties
Pyrimidine derivatives have been extensively studied for their chemical synthesis and structural analysis. For instance, Begum and Vasundhara (2009) described the preparation and crystal structure analysis of two reduced pyrimidine derivatives, highlighting the importance of structural elucidation in understanding the compound's chemical behavior and potential applications (Begum & Vasundhara, 2009).
Antiviral Activity
Research by Hocková et al. (2003) on acyclic nucleoside phosphonate analogs of pyrimidine derivatives showed marked inhibitory activity against retrovirus replication in cell culture, demonstrating the potential of pyrimidine analogs in developing antiviral therapies (Hocková et al., 2003).
Anticancer Activity
The anticancer potential of pyrimidine derivatives is highlighted through the synthesis of novel N-alkylated 6-isobutyl- and propyl pyrimidine derivatives, which were evaluated for their antiproliferative effect on tumor cell lines, showing the promise of these compounds in cancer treatment (Gazivoda Kraljević et al., 2014).
Antimicrobial Activity
The study of pyrimidine-carboxylate derivatives for antibacterial, antifungal, and antitumor activity further supports the versatile applications of pyrimidine compounds in addressing a range of microbial and cancer-related challenges (Shanmugasundaram et al., 2011).
Mechanism of Action
The mechanism of action of pyrimidines is often associated with their inhibitory response against the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Future Directions
Pyrimidines and their derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity, prompting further study into their potential uses . This could include the development of new synthetic methods, the exploration of their biological applications, and the investigation of their mechanism of action .
properties
IUPAC Name |
2-methylpropyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c1-7-30-16-10-8-15(9-11-16)18-17(22(28)31-12-13(2)3)14(4)24-20-19(18)21(27)26(6)23(29)25(20)5/h8-11,13,18,24H,7,12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOIGYCHTSZUFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(NC(=C2C(=O)OCC(C)C)C)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.